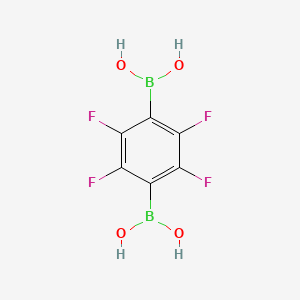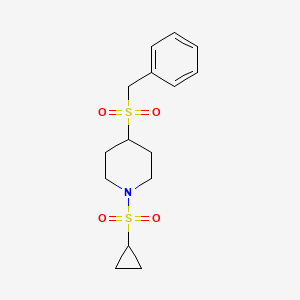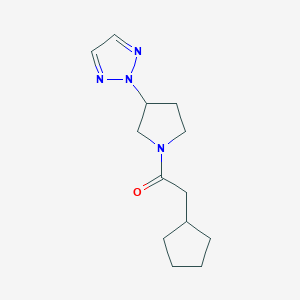![molecular formula C24H23N5O3 B2576422 3-(but-3-en-2-yl)-1-methyl-8-(4-phenoxyphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione CAS No. 877818-29-6](/img/structure/B2576422.png)
3-(but-3-en-2-yl)-1-methyl-8-(4-phenoxyphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is also known as Ibrutinib . It is a Bruton’s tyrosine kinase (BTK) inhibitor used for the treatment of chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). Both CLL and MCL are B-cell non-Hodgkin lymphomas, characterized by treatment resistance and high rate of relapse .
Molecular Structure Analysis
The molecular formula of Ibrutinib is C25H24N6O2 . The structure includes a pyrazolo[3,4-d]pyrimidin-1-yl group attached to a piperidine ring, which is further connected to a but-3-en-2-yl group .Physical And Chemical Properties Analysis
Ibrutinib has a melting point of 153-158°C, a predicted boiling point of 715.0±60.0 °C, and a density of 1.34. It is soluble in DMSO (up to at least 25 mg/ml) and is stable for 1 year from the date of purchase as supplied .Aplicaciones Científicas De Investigación
Molecular Synthesis and Modification
This compound, part of the imidazo[2,1-f]purine class, is involved in intricate molecular synthesis processes. For instance, it's synthesized through intramolecular alkylation, starting from specific nitrosopyrimidine derivatives, signifying its role in creating structurally complex molecules (Simo, Rybár, & Alföldi, 1998). Additionally, the compound is part of the synthesis and evaluation of derivatives aimed at binding serotonin and dopamine receptors, and inhibiting phosphodiesterases, which are crucial for neurological functions (Zagórska et al., 2016).
Biological Evaluation and Pharmacological Potential
This compound's derivatives are evaluated for their biological relevance, particularly in terms of receptor affinity and enzyme inhibition. Such evaluations are fundamental in the early stages of drug discovery and development, focusing on psychiatric and neurological disorders (Zagórska et al., 2016).
Adenosine Receptor Antagonism
The imidazo[2,1-f]purine derivatives, closely related to this compound, show potent and selective antagonistic activity on A3 adenosine receptors. This is crucial for conditions where modulation of adenosine receptors is therapeutic, such as inflammatory diseases, cancer, and neurological disorders (Baraldi et al., 2005).
Solid-Phase Synthesis Applications
The compound is involved in solid-phase synthesis methods, which are pivotal in high-throughput chemical synthesis, used in developing pharmaceuticals and conducting material science research (Karskela & Lönnberg, 2006).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-but-3-en-2-yl-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3/c1-4-16(2)29-22(30)20-21(26(3)24(29)31)25-23-27(14-15-28(20)23)17-10-12-19(13-11-17)32-18-8-6-5-7-9-18/h4-13,16H,1,14-15H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBXOGCXSLSZQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)N1C(=O)C2=C(N=C3N2CCN3C4=CC=C(C=C4)OC5=CC=CC=C5)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(but-3-en-2-yl)-1-methyl-8-(4-phenoxyphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2576340.png)
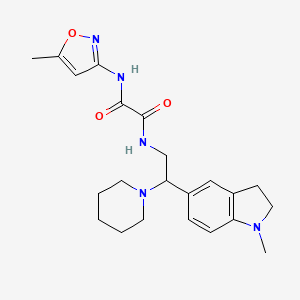
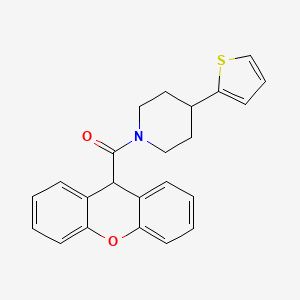
![1-allyl-1H-indole-2,3-dione 3-[N-(3,5-dichlorophenyl)hydrazone]](/img/structure/B2576343.png)
![5-Tert-butyl-3-(4-chlorophenyl)-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2576344.png)
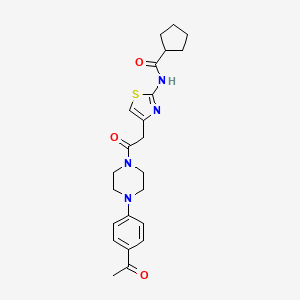
![Tert-butyl (+/-)-5-methyl-7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B2576347.png)
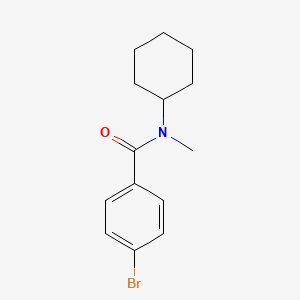
![N-[[5-butylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2576353.png)
